ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with a bromodifluoromethyl group and an ethyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl bromodifluoroacetate with pyrrole derivatives. One common method includes the use of ethyl bromodifluoroacetate as a difluoromethylating reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dicarboxylates or reduction to yield pyrrolidines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution: Products include difluoromethylated amines or thiols.
Oxidation: Products include pyrrole-2,5-dicarboxylates.
Reduction: Products include pyrrolidines.
Scientific Research Applications
Ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is investigated for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: It is explored for its potential in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with biological targets through its bromodifluoromethyl group. This group can form strong hydrogen bonds and enhance the lipophilicity of the compound, improving its ability to cross cell membranes. The compound may inhibit specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but lacks the pyrrole ring.
1-(Bromodifluoromethyl)-1H-pyrazole-4-carboxylate: Contains a pyrazole ring instead of a pyrrole ring.
Difluoromethylated pyridines: Similar difluoromethyl group but different heterocyclic core.
Uniqueness
Ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate is unique due to its combination of a bromodifluoromethyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
CAS No. |
2763760-09-2 |
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Molecular Formula |
C8H8BrF2NO2 |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
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